1-[6-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-2,2,2-trifluoroethan-1-one 1-[6-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-2,2,2-trifluoroethan-1-one
Brand Name: Vulcanchem
CAS No.: 1803611-75-7
VCID: VC2869856
InChI: InChI=1S/C13H11ClF3NO2/c14-6-11(19)9-1-2-10-7-18(4-3-8(10)5-9)12(20)13(15,16)17/h1-2,5H,3-4,6-7H2
SMILES: C1CN(CC2=C1C=C(C=C2)C(=O)CCl)C(=O)C(F)(F)F
Molecular Formula: C13H11ClF3NO2
Molecular Weight: 305.68 g/mol

1-[6-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-2,2,2-trifluoroethan-1-one

CAS No.: 1803611-75-7

Cat. No.: VC2869856

Molecular Formula: C13H11ClF3NO2

Molecular Weight: 305.68 g/mol

* For research use only. Not for human or veterinary use.

1-[6-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-2,2,2-trifluoroethan-1-one - 1803611-75-7

Specification

CAS No. 1803611-75-7
Molecular Formula C13H11ClF3NO2
Molecular Weight 305.68 g/mol
IUPAC Name 1-[6-(2-chloroacetyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2,2,2-trifluoroethanone
Standard InChI InChI=1S/C13H11ClF3NO2/c14-6-11(19)9-1-2-10-7-18(4-3-8(10)5-9)12(20)13(15,16)17/h1-2,5H,3-4,6-7H2
Standard InChI Key ZNBOWGFMDDQGJG-UHFFFAOYSA-N
SMILES C1CN(CC2=C1C=C(C=C2)C(=O)CCl)C(=O)C(F)(F)F
Canonical SMILES C1CN(CC2=C1C=C(C=C2)C(=O)CCl)C(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

Basic Identification

The compound 1-[6-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-2,2,2-trifluoroethan-1-one is characterized by several key identifiers that provide standardized means of recognition in chemical databases and literature. The compound has a molecular formula of C13H11ClF3NO2 and a molecular weight of 305.68 g/mol, indicating its relatively complex structure containing carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms. The CAS Registry Number assigned to this compound is 1803611-75-7, which serves as its unique identifier in chemical databases and regulatory documents.

The compound belongs to the broader class of isoquinoline derivatives, specifically featuring a 1,2,3,4-tetrahydroisoquinoline core structure. This core structure is significant in both natural and synthetic chemistry, appearing in numerous bioactive compounds and pharmaceutical intermediates. The tetrahydroisoquinoline scaffold is a prevalent motif found in various natural alkaloids, particularly those derived from plant families such as Cactaceae, Chenopodiaceae, and Fabaceae .

Structural Features and Functional Groups

The structural architecture of 1-[6-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-2,2,2-trifluoroethan-1-one is characterized by several distinctive functional groups that contribute to its chemical reactivity and potential applications. The compound contains:

  • A 1,2,3,4-tetrahydroisoquinoline core structure, which provides a rigid bicyclic framework

  • A trifluoroacetyl group attached to the nitrogen of the tetrahydroisoquinoline ring

  • A chloroacetyl substituent at the 6-position of the tetrahydroisoquinoline ring

Comparison with Related Compounds

Reactivity Patterns in Related Systems

The reactivity patterns observed in related tetrahydroisoquinoline derivatives provide insights into the potential chemical behavior of 1-[6-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-2,2,2-trifluoroethan-1-one. For instance, the N-trifluoroacetyl group in 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline influences the nucleophilicity of the nitrogen atom and can be selectively cleaved under certain conditions to regenerate the secondary amine .

Similarly, the chloroacetyl functionality introduces an electrophilic center that can undergo various nucleophilic substitution reactions. This reactivity is analogous to other α-haloketones, which are known to be valuable synthons in organic chemistry for the construction of heterocycles and other complex structures.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator